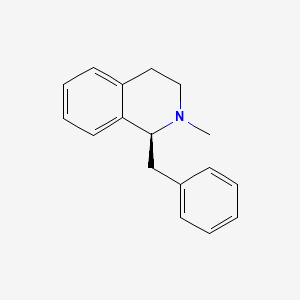
(S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline is a 1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline. It is an enantiomer of a (R)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline.
Aplicaciones Científicas De Investigación
Parkinson's Disease Research
(S)-1-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline has been extensively studied in the context of Parkinson's disease. This compound has been detected as a novel endogenous amine in mouse brain and parkinsonian cerebrospinal fluid (CSF). It's found in significantly higher levels in the CSF of Parkinsonian patients compared to controls with other neurological diseases. Repeated administration of this compound in mice induced behavioral abnormalities related to Parkinson's disease, suggesting a potential link to idiopathic Parkinson's disease (Kotake et al., 1995). Furthermore, other studies have explored its neuroprotective effects, particularly in the presence of various neurotoxins, indicating its potential as a lead compound for developing new treatments for Parkinson's disease (Kotake et al., 2005).
Anti-Cancer Properties
The tetrahydroisoquinoline moiety, which includes (S)-1-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline, is often found in molecules with significant biological activity, including antitumor properties. Derivatives of this compound have shown promising results in in vitro studies against various cancer cell lines. This points towards its potential utility in developing novel and safer anticancer drugs (Redda et al., 2010).
Neurotoxicity and Neuroprotection
These compounds have dual roles, with some derivatives displaying neurotoxic actions while others, like 1-methyl-1,2,3,4-tetrahydroisoquinoline, exhibit neuroprotective and neurorestorative actions. This duality is critical in understanding the role of these compounds in neurological diseases and developing potential therapeutic applications (Peana et al., 2019).
Synthesis and Pharmacological Characterization
The compound has been a subject of various synthetic studies, exploring its pharmacological properties. These studies have been instrumental in understanding its interaction with different biological systems and receptors, providing a pathway for the development of drugs with selective beta-adrenergic properties (Charifson et al., 1989).
Propiedades
Nombre del producto |
(S)-1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Fórmula molecular |
C17H19N |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
(1S)-1-benzyl-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H19N/c1-18-12-11-15-9-5-6-10-16(15)17(18)13-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3/t17-/m0/s1 |
Clave InChI |
VKRKVLLLTIHDEF-KRWDZBQOSA-N |
SMILES isomérico |
CN1CCC2=CC=CC=C2[C@@H]1CC3=CC=CC=C3 |
SMILES canónico |
CN1CCC2=CC=CC=C2C1CC3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



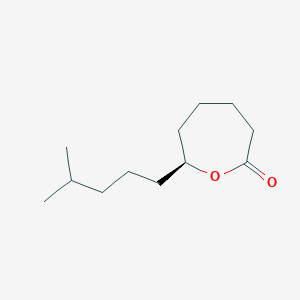
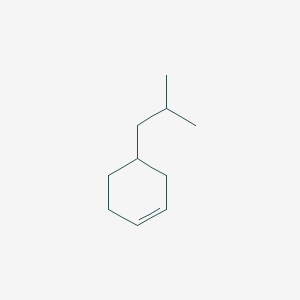

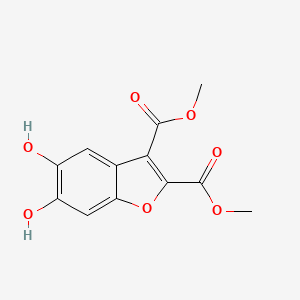

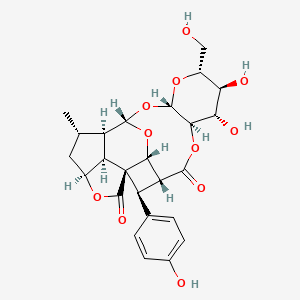
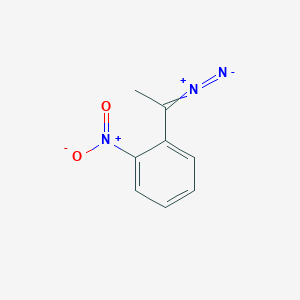

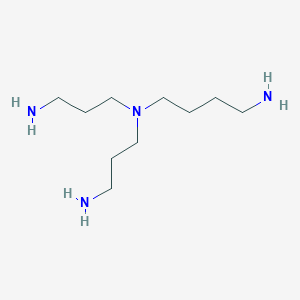


![N-[(1S,2R,3R,5S,6R,8R)-2,8-dimethyl-5-propan-2-yl-2-tricyclo[4.3.1.03,8]decanyl]formamide](/img/structure/B1250614.png)

